Benzyl-7-oxo-2,6-diazaspiro[4.5]decan-2-carboxylat
Übersicht
Beschreibung
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate is a useful research compound. Its molecular formula is C16H20N2O3 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wird bei der Entwicklung neuer Arzneimittel eingesetzt. Ihre Struktur ist Teil heterocyclischer Bausteine, die für die Herstellung von Medikamenten mit spezifischen biologischen Aktivitäten entscheidend sind. Sie kann zur Synthese von Verbindungen verwendet werden, die als Zwischenprodukte bei der Entwicklung von Medikamenten gegen Krankheiten wie Krebs, Diabetes und neurologische Erkrankungen dienen können .
Biologische Aktivität
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate (C16H20N2O3) is a compound notable for its unique spirocyclic structure and significant biological activities, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This article explores the compound's biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate features a spirocyclic framework that includes two nitrogen atoms and a carboxylate moiety. This structure is crucial for its biological interactions and reactivity.
Property | Value |
---|---|
Molecular Formula | C16H20N2O3 |
Molecular Weight | 288.35 g/mol |
IUPAC Name | Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate |
CAS Number | 1160246-74-1 |
The primary biological activity of Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate is its inhibition of RIPK1, a kinase involved in necroptosis, a form of programmed cell death. The compound binds to the active site of RIPK1, preventing essential phosphorylation events that lead to cell death. This inhibition has implications in various diseases characterized by dysregulated necroptosis, including neurodegenerative disorders and certain cancers .
Therapeutic Applications
- Neurodegenerative Diseases : By inhibiting RIPK1, the compound may help in managing conditions like Alzheimer's disease where necroptosis contributes to neuronal loss.
- Cancer Therapy : The ability to modulate cell death pathways positions this compound as a potential therapeutic agent in cancers where RIPK1-mediated necroptosis is dysregulated .
Research Findings
Recent studies have highlighted the compound's potential in various biological contexts:
- In Vitro Studies : In cellular models, Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate demonstrated significant cytotoxic effects against cancer cell lines, suggesting its role as an anticancer agent .
- Structure-Activity Relationship (SAR) : Comparative studies with similar compounds indicate that the spirocyclic structure enhances binding affinity to RIPK1 compared to linear analogs .
Case Study 1: Cancer Cell Lines
A study evaluated the cytotoxic effects of Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis more effectively than the standard drug bleomycin, supporting its potential as an anticancer agent .
Case Study 2: Neuroprotection
In models simulating neurodegenerative conditions, the compound exhibited protective effects on neurons by inhibiting RIPK1-mediated cell death pathways. This suggests a dual role in both cancer therapy and neuroprotection .
Eigenschaften
IUPAC Name |
benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-7-4-8-16(17-14)9-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZXTSTUKGUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191687 | |
Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160246-74-1 | |
Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.